molecular formula C20H21N3OS B2617838 N-(5-benzylthiazol-2-yl)-2-((2,6-dimethylphenyl)amino)acetamide CAS No. 854005-73-5

N-(5-benzylthiazol-2-yl)-2-((2,6-dimethylphenyl)amino)acetamide

Cat. No.: B2617838
CAS No.: 854005-73-5
M. Wt: 351.47
InChI Key: CROJYQUKPIIQFX-UHFFFAOYSA-N
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Description

N-(5-benzylthiazol-2-yl)-2-((2,6-dimethylphenyl)amino)acetamide is a synthetic organic compound characterized by its unique thiazole and acetamide functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzylthiazol-2-yl)-2-((2,6-dimethylphenyl)amino)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting benzyl bromide with thiourea under basic conditions to form 5-benzylthiazole.

    Acetamide Formation: The 5-benzylthiazole is then reacted with 2,6-dimethylaniline in the presence of acetic anhydride to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzylthiazol-2-yl)-2-((2,6-dimethylphenyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the acetamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(5-benzylthiazol-2-yl)-2-((2,6-dimethylphenyl)amino)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Research: It serves as a model compound in the study of thiazole derivatives and their reactivity.

Mechanism of Action

The mechanism by which N-(5-benzylthiazol-2-yl)-2-((2,6-dimethylphenyl)amino)acetamide exerts its effects involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(5-phenylthiazol-2-yl)-2-((2,6-dimethylphenyl)amino)acetamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-(5-benzylthiazol-2-yl)-2-((2,4-dimethylphenyl)amino)acetamide: Similar structure but with different substitution on the aromatic ring.

Uniqueness

N-(5-benzylthiazol-2-yl)-2-((2,6-dimethylphenyl)amino)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-(2,6-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-7-6-8-15(2)19(14)21-13-18(24)23-20-22-12-17(25-20)11-16-9-4-3-5-10-16/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROJYQUKPIIQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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